N1-(2-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
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Scientific Research Applications
Enhancing HIV-1 Neutralization
N1-(2-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide analogs have been studied for their potential to enhance the neutralization of HIV-1. For instance, NBD-556, a related compound, has shown the ability to block the interaction between HIV-1 gp120 and CD4 receptors. This blocking action facilitates the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, potentially enhancing the neutralization of the virus. Such compounds could serve as a basis for developing novel therapeutic strategies against HIV-1 by enhancing the efficacy of existing antibodies or immunotherapies (Yoshimura et al., 2010).
Alzheimer's Disease Drug Candidates
Compounds structurally related to this compound have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds have been specifically designed to inhibit acetylcholinesterase, an enzyme whose activity is associated with the pathology of Alzheimer's. By inhibiting this enzyme, the compounds aim to improve cognitive functions in Alzheimer's patients. This approach highlights the potential of such compounds in the development of new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).
Antibacterial Activity
Derivatives of this compound have been explored for their antibacterial properties. Research into such compounds has yielded insights into their potential as antibacterial agents, with some demonstrating moderate to strong activity against various Gram-positive and Gram-negative bacteria. This suggests their utility in addressing bacterial infections and highlights the broader antimicrobial potential of this chemical class (Khalid et al., 2016).
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-16-14-17(2)22(18(3)15-16)33(31,32)28-13-7-6-8-19(28)11-12-26-23(29)24(30)27-21-10-5-4-9-20(21)25/h4-5,9-10,14-15,19H,6-8,11-13H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXUBQFBRZEDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.